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Compound of Interest

Compound Name: 2,3-Dihydro-1-benzofuran-3,6-diol

Cat. No.: B2671652

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data for 2,3-Dihydro-1-benzofuran-3,6-diol is
not readily available in the public domain. This guide provides a detailed overview of the
spectroscopic data for the parent compound, 2,3-Dihydro-1-benzofuran, as a reference for the
characterization of its derivatives. Additionally, a general synthetic protocol that can be adapted
for the synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol is presented.

Spectroscopic Data for 2,3-Dihydro-1-benzofuran

The following tables summarize the key spectroscopic data for the characterization of the
unsubstituted 2,3-Dihydro-1-benzofuran. These values serve as a baseline for interpreting the
spectra of substituted analogs like 2,3-Dihydro-1-benzofuran-3,6-diol. The introduction of
hydroxyl groups at the 3 and 6 positions would lead to predictable changes in the spectra, such
as the appearance of O-H stretching bands in the IR spectrum and shifts in the NMR signals of
nearby protons and carbons.

'H NMR Spectroscopic Data
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Chemical Shift (3, o Coupling Constant
Proton Multiplicity
ppm) (J, Hz)
H-2 4,58 t 8.7
H-3 3.21 t 8.7
H-4, H-5, H-6, H-7 6.78-7.15 m

3C NMR Spectroscopic Data

Carbon Chemical Shift (8, ppm)
C-2 71.3

C-3 29.7

C-3a 127.8

C-4 124.9

C-5 120.5

C-6 128.8

C-7 109.4

C-7a 159.8

Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm—1) Intensity
C-H (aromatic) 3050-3000 Medium
C-H (aliphatic) 3000-2850 Medium
C=C (aromatic) 1600-1450 Strong
C-0O-C (ether) 1250-1000 Strong

Mass Spectrometry (MS) Data
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Relative Intensity

Technique m/z Fragment
(%)

EI-MS 120 100 [M]*

91 60 [C7HA]*

65 30 [CsHs]+

Experimental Protocols: A General Approach to the
Synthesis of Substituted 2,3-Dihydrobenzofurans

While a specific protocol for 2,3-Dihydro-1-benzofuran-3,6-diol is not detailed in the available

literature, a general and adaptable method for synthesizing substituted 2,3-dihydrobenzofurans

involves the intramolecular cyclization of appropriately substituted phenols.[1][2][3][4][5] The

following represents a plausible synthetic route that could be optimized for the target molecule.

Objective: To synthesize a 2,3-dihydrobenzofuran derivative through intramolecular cyclization.

Materials:

Substituted phenol (e.g., a phenol with an allyl or a 2-haloethyl group at the ortho position)

Appropriate catalyst (e.g., a palladium catalyst for Heck-type cyclization or a base for

intramolecular Williamson ether synthesis)[5]

Procedure:

Inert atmosphere (Nitrogen or Argon)

Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

» Preparation of the Precursor: The synthesis would commence with a suitably substituted

phenol. For 2,3-Dihydro-1-benzofuran-3,6-diol, a potential starting material could be a

hydroquinone derivative with an appropriate side chain at the 2-position that can be

converted to a 3-hydroxy group upon cyclization.
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o Cyclization Reaction: The substituted phenol is dissolved in an anhydrous solvent under an
inert atmosphere.

e The catalyst or base is added to the reaction mixture.

e The reaction is heated to the appropriate temperature (ranging from room temperature to
reflux, depending on the specific reaction) and monitored by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent
is removed under reduced pressure. The residue is then dissolved in an organic solvent
(e.g., ethyl acetate) and washed with water and brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated. The crude product is purified by column chromatography on silica gel to afford
the desired 2,3-dihydrobenzofuran derivative.

o Characterization: The structure of the final product is confirmed by spectroscopic methods,
including *H NMR, 3C NMR, IR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a
substituted 2,3-dihydrobenzofuran derivative.

S——
Starting Materials Intramolecular Reaction Work-up Purification Spectroscopic Pure Substituted
(Substituted Phenol) Cyclization (Extraction & Washing) (Column Chromatography) Characterization 2,3-Dihydrobenzofuran

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of substituted 2,3-
dihydrobenzofurans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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